molecular formula C21H19N3O5S3 B2756203 (E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1097651-99-4

(E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2756203
CAS RN: 1097651-99-4
M. Wt: 489.58
InChI Key: ZZQAMVHUDFTILH-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H19N3O5S3 and its molecular weight is 489.58. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 3-(prop-2-yn-1-yl)-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orthogonal Synthesis of Functionalized Pyrroles and Thiophenes

Research demonstrates the orthogonal synthesis of densely functionalized pyrroles and thiophenes, important for various scientific applications including materials science and pharmaceutical chemistry. This synthesis method utilizes zwitterions derived from heterocyclic carbenes, offering a versatile approach to obtain polyfunctionalized derivatives not easily accessible by other means (Cheng, Peng, & Li, 2010).

Synthesis and Structural Investigation of Triorganostannyl Esters

Another study focuses on the synthesis and structural investigation of triorganostannyl esters derived from pyridinylimino substituted aminobenzoic acids. These compounds are explored for their potential in modifying photophysical properties and intermolecular interactions, suggesting applications in materials science and coordination chemistry (Tzimopoulos et al., 2010).

Cycloaddition and Cyclocondensation Reactions

Investigations into the cycloaddition and cyclocondensation reactions of specific imino compounds reveal the synthesis of various heterocyclic derivatives. These reactions are crucial for developing novel organic compounds with potential applications in drug discovery and chemical synthesis (Sokolov et al., 2012).

Fluorescent Probes for Mercury Ion Detection

The synthesis of imidazo[1,2-a]pyridine derivatives for use as fluorescent probes highlights the application in environmental monitoring and analytical chemistry. These compounds demonstrate efficiency in detecting mercury ions, indicating their importance in developing sensitive and selective sensors for environmental pollutants (Shao et al., 2011).

Antibacterial and Antifungal Activity

Novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives were synthesized and exhibited significant antibacterial and antifungal activities. This research suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Suresh, Lavanya, & Rao, 2016).

properties

IUPAC Name

methyl 3-prop-2-ynyl-2-(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S3/c1-3-10-23-15-9-8-14(20(26)29-2)13-17(15)31-21(23)22-19(25)16-6-4-11-24(16)32(27,28)18-7-5-12-30-18/h1,5,7-9,12-13,16H,4,6,10-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQAMVHUDFTILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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